PD 90780

Overview

Description

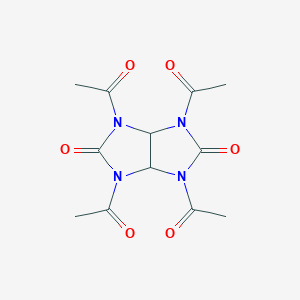

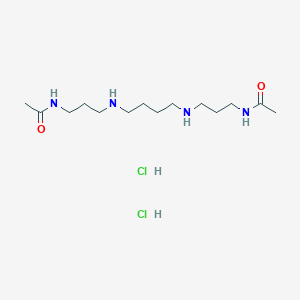

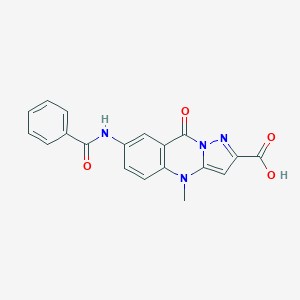

PD 90780: is a non-peptide antagonist of nerve growth factor (NGF). It interacts with NGF and prevents its binding with the p75 neurotrophin receptor (p75NTR). This compound has shown significant potential in inhibiting NGF-p75NTR interactions, making it a valuable tool in neurobiological research .

Mechanism of Action

Target of Action

The primary target of 7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid, also known as PD 90780, is the nerve growth factor (NGF) . NGF is a neurotrophic factor and neuropeptide primarily involved in the regulation of growth, maintenance, proliferation, and survival of certain target neurons .

Mode of Action

This compound acts as a nonpeptide inhibitor of NGF binding to the p75 neurotrophin receptor (p75NTR) . It interacts with NGF, preventing its binding to p75NTR . This suggests that this compound alters the interactions between NGF and p75NTR .

Biochemical Pathways

The inhibition of NGF binding to p75NTR by this compound affects the neurotrophic signaling pathways . These pathways play a crucial role in the survival and differentiation of neurons. By altering the interaction between NGF and p75NTR, this compound can influence the downstream effects of these pathways .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of neurotrophic signaling. By inhibiting NGF binding to p75NTR, this compound can potentially influence neuronal survival, differentiation, and function . This makes it a useful pharmacological agent in the diagnosis and treatment of a variety of neurological and neurodegenerative disorders .

Biochemical Analysis

Cellular Effects

In cellular processes, 7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid interacts with NGF, preventing its binding to p75 NTR . This interaction influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid exerts its effects by binding to NGF, thereby preventing NGF from binding to p75 NTR . This suggests that it may alter NGF-p75NTR interactions in the presence of TrkA.

Preparation Methods

Synthetic Routes and Reaction Conditions: PD 90780 can be synthesized through a series of chemical reactions involving the formation of pyrazoloquinazoline derivatives. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is typically produced in research laboratories under controlled conditions to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: PD 90780 primarily undergoes interactions with NGF, inhibiting its binding to p75NTR. It does not undergo typical chemical reactions like oxidation, reduction, or substitution in its primary application .

Common Reagents and Conditions:

Reagents: this compound itself, NGF, p75NTR.

Conditions: In vitro studies often use concentrations ranging from 0.1 to 100 μM, with incubation times of around 2 hours

Major Products Formed: The primary outcome of this compound’s interaction is the inhibition of NGF binding to p75NTR, which prevents downstream signaling pathways associated with NGF .

Scientific Research Applications

PD 90780 has several scientific research applications, including:

Neurobiology: It is used to study the role of NGF in neuronal survival, differentiation, and apoptosis. .

Pharmacology: this compound is utilized to explore potential therapeutic approaches for conditions like chronic pain and neurodegenerative disorders

Cell Biology: It helps in understanding the signaling mechanisms of neurotrophins and their receptors in various cell types

Comparison with Similar Compounds

PD 90780 is unique in its specific inhibition of NGF binding to p75NTR. Similar compounds include:

- MeOSuc-Ala-Ala-Pro-Val-pNA

- BDP 558/568 amine

- AC-green

- Naphthalene-1,2-dicarbaldehyde

- Rhodamine 800

These compounds also target neurotrophin receptors but may have different specificities and mechanisms of action .

Properties

IUPAC Name |

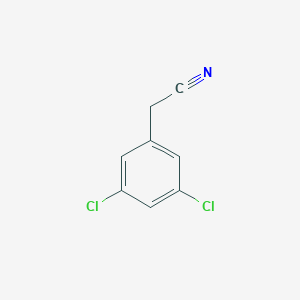

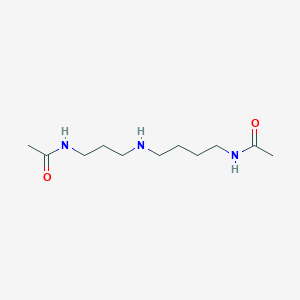

7-benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O4/c1-22-15-8-7-12(20-17(24)11-5-3-2-4-6-11)9-13(15)18(25)23-16(22)10-14(21-23)19(26)27/h2-10H,1H3,(H,20,24)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZAGXDMMVWYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)N4C1=CC(=N4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.